3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2

Description

Properties

IUPAC Name |

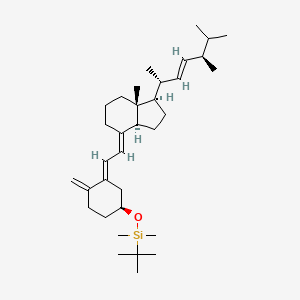

[(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18+/t25-,27+,30-,31+,32-,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHUIJWPZSWHEE-HJAIBIIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301098697 |

Source

|

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104846-63-1 |

Source

|

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104846-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Characterization and Synthetic Protocol: TBS-Protected 5,6-trans-Vitamin D2

[1][2]

Executive Summary

This technical guide details the physicochemical properties, synthesis, and characterization of tert-Butyldimethylsilyl (TBS)-protected 5,6-trans-vitamin D2 . This molecule serves as a critical intermediate in convergent steroid synthesis and a stable analytical standard for impurity profiling in ergocalciferol (Vitamin D2) manufacturing.[1]

While Vitamin D2 naturally exists in the 5,6-cis configuration (5Z, 7E, 22E), the 5,6-trans isomer (5E, 7E, 22E) is a common thermodynamic byproduct.[2][1] Protecting the C3-hydroxyl group with a TBS moiety prevents oxidative degradation and facilitates purification during complex multi-step synthesis.[2][1]

Core Physicochemical Data[1][2][3]

| Property | Value | Notes |

| Molecule Name | TBS-5,6-trans-Vitamin D2 | Systematic: (3β,5E,7E,22E)-3-[tert-butyl(dimethyl)silyl]oxy-9,10-secoergosta-5,7,10(19),22-tetraene |

| Molecular Formula | C₃₄H₅₈OSi | Derived from Vit D2 (C₂₈H₄₄O) + TBS (C₆H₁₄Si) |

| Molecular Weight | 510.91 g/mol | Monoisotopic Mass: 510.4257 Da |

| Parent Compound | 5,6-trans-Vitamin D2 | CAS: 51744-66-2 (Parent alcohol) |

| Solubility | Hexane, DCM, Toluene | Highly lipophilic; insoluble in water |

Structural Analysis & Causality[2]

To understand the utility of this protected species, one must analyze the structural shift from the natural vitamin to the protected trans-isomer.[2][1]

The "Trans" Modification (5Z → 5E)

Natural Vitamin D2 possesses a triene system with a cis (Z) geometry at the C5-C6 double bond.[2][1] This system is sterically crowded and prone to sigmatropic rearrangements (e.g., to Previtamin D2).[1]

-

Isomerization: The conversion to the 5,6-trans geometry relieves steric strain between the C19 methylene and the C7-H, creating a thermodynamically more stable conjugated system.[2][1]

-

Biological Implication: The 5,6-trans isomer mimics the A-ring geometry of 1α-hydroxylated Vitamin D3, often retaining partial biological activity (pseudo-1α-hydroxyl effect).[2]

The TBS Protection Strategy

The C3-hydroxyl group is the primary reactive site.[2] Silylation with TBS (tert-Butyldimethylsilyl) is chosen over acetylation or benzoylation for three specific reasons:

-

Base Stability: TBS ethers are stable to basic conditions (e.g., lithium enolates) often used in subsequent fragment couplings (Julia-Kocienski olefination).[2][1]

-

Lipophilicity: The bulky silyl group drastically increases solubility in non-polar solvents used for HPLC purification.

-

Diagnostic NMR Signals: The TBS methyls (δ ~0.05 ppm) and tert-butyl group (δ ~0.89 ppm) provide distinct integration references for quantitative NMR (qNMR).[1]

Synthetic Protocol

The synthesis is a two-stage process: Isomerization followed by Silylation.[2][1] Performing isomerization first is recommended to avoid steric clash between the bulky TBS group and the iodine catalyst during the isomerization step.

Workflow Diagram

Caption: Sequential synthesis pathway from Ergocalciferol to TBS-protected trans-isomer.

Step 1: Iodine-Catalyzed Isomerization

Objective: Convert 5,6-cis-Vitamin D2 to 5,6-trans-Vitamin D2.[2][1]

-

Dissolution: Dissolve Vitamin D2 (1.0 eq) in anhydrous diethyl ether (0.1 M concentration).

-

Catalysis: Add a catalytic amount of Iodine (

, 2 mol%). -

Reaction: Stir at room temperature under diffuse daylight for 30 minutes. The solution will turn reddish-brown.[2][1]

-

Quench: Wash with 5% aqueous sodium thiosulfate (

) to remove iodine (color disappears).[1] -

Workup: Extract with ether, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc 9:1). The trans isomer typically elutes slightly later than the cis isomer due to planar interaction with silica.

Step 2: TBS Protection

Objective: Protect C3-OH to yield

-

Reagents: Dissolve 5,6-trans-Vitamin D2 (1.0 eq) in anhydrous DMF (0.2 M).

-

Base: Add Imidazole (2.5 eq) to act as a proton scavenger.[1]

-

Silylation: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.

-

Incubation: Stir at 25°C for 12 hours under Argon atmosphere.

-

Validation: Monitor via TLC (Hexane/EtOAc 95:5). The product will have an

significantly higher (~0.[1]8) than the alcohol (~0.3).[1] -

Workup: Dilute with water, extract with Hexane (to remove DMF), wash with brine, dry over

.

Characterization & Validation

The following spectroscopic data distinguishes the TBS-protected trans isomer from the native cis vitamin.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Position | Signal (TBS-trans-D2) | Signal (Native Vit D2) | Diagnostic Shift |

| C6-H / C7-H | δ 6.50, 5.85 (AB q) | δ 6.23, 6.03 (AB q) | Trans-diene region shifts downfield. |

| C19 (Exocyclic) | δ 4.98, 4.65 (s) | δ 5.05, 4.82 (s) | Distinct shift in methylene protons.[2][1] |

| C3-H (Methine) | δ 3.85 (m) | δ 3.95 (m) | Upfield shift due to silylation.[2][1] |

| TBS (t-Butyl) | δ 0.89 (s, 9H) | Absent | Key confirmation of protection. |

| TBS (Methyls) | δ 0.05 (s, 6H) | Absent | Key confirmation of protection. |

Mass Spectrometry (ESI/APCI)[2]

References

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature of Vitamin D. Recommendations 1981." European Journal of Biochemistry, vol. 124, no.[1] 2, 1982, pp. 223-227.[2][1] Link

-

Verloop, A., et al. "The Isomerization of Vitamin D2."[1] Recueil des Travaux Chimiques des Pays-Bas, vol. 78, 1959.[2][1] (Foundational work on Iodine-catalyzed isomerization).

-

Okamura, W. H., et al. "Vitamin D: Design and Synthesis of New Potent Agonists." Accounts of Chemical Research, vol. 28, no.[1] 8, 1995.[1] (Detailed discussion on trans-isomers and silyl protection strategies).

-

Corey, E. J., & Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives."[2][1] Journal of the American Chemical Society, vol. 94, no. 17, 1972, pp. 6190–6191.[1] Link[1]

Sources

- 1. Showing Compound Vitamin D (FDB021586) - FooDB [foodb.ca]

- 2. (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-OL | C28H44O | CID 6536972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5225579A - Method of manufacturing vitamin D2, Vitamin D3, activated type vitamin D2, activated type vitamin D3, and their derivatives - Google Patents [patents.google.com]

Difference between 5,6-cis and 5,6-trans vitamin D2 derivatives

Technical Whitepaper: Structural, Functional, and Synthetic Distinctions Between 5,6-cis and 5,6-trans Vitamin D2 Derivatives

Executive Summary

The pharmacological distinction between 5,6-cis-vitamin D2 (ergocalciferol) and its 5,6-trans isomer represents a fundamental lesson in structure-activity relationships (SAR).[1][2] While the natural cis configuration requires a two-step enzymatic activation (25-hydroxylation followed by 1

This guide provides an in-depth technical analysis of these two isomers, detailing the "pseudo-1

Part 1: Structural Chemistry & The "Pseudo-1 " Phenomenon

The core difference between the isomers lies in the geometry of the A-ring relative to the CD-ring system.

The Geometric Rotation

-

5,6-cis (Natural): The A-ring is oriented such that the 3

-hydroxyl group is spatially distinct from the C1 position.[1][2] To become active, the molecule must be hydroxylated at C1 ( -

5,6-trans (Isomer): The isomerization of the 5,6-double bond effects a 180-degree rotation of the A-ring.[1][2] In this rotated conformation, the 3

-hydroxyl group is spatially transposed to the geometric position normally occupied by the 1

Mechanism of Action: Molecular Mimicry

This rotation creates a "pseudo-1

Figure 1: Structural Rotation and Receptor Mimicry Logic

Caption: The 5,6-trans isomer bypasses the renal activation bottleneck by spatially positioning its 3-OH group to mimic the 1-OH group of the active hormone.[1][2]

Part 2: Synthetic Protocol (Iodine-Catalyzed Isomerization)

The synthesis of 5,6-trans-vitamin D2 from the commercially available cis-isomer is a classic equilibrium reaction driven by iodine catalysis.[1][2]

Reagents & Equipment

-

Precursor: Vitamin D2 (Ergocalciferol), crystalline (>98% purity).[1]

-

Catalyst: Iodine (I

), resublimed.[1] -

Solvent: n-Hexane or Diethyl Ether (anhydrous, peroxide-free).[1][2]

-

Quenching Agent: Sodium Thiosulfate (Na

S -

Apparatus: Amber glassware (light protection is critical during setup, though light is used to drive equilibrium in some variations).[1]

Step-by-Step Methodology

-

Preparation: Dissolve 200 mg of Vitamin D2 in 10 mL of n-hexane in a round-bottom flask.

-

Catalysis: Add a catalytic amount of Iodine (approx. 2-5 mg, ~1-2 mol%). The solution will turn a faint pink/violet.

-

Isomerization: Stir the solution at room temperature (25°C) for 30–60 minutes.

-

Expert Note: Unlike thermal isomerization (which yields pre-vitamin D), iodine catalysis lowers the activation energy for the cis-trans rotation.[1] The reaction reaches an equilibrium of approximately 60:40 (trans:cis).

-

-

Quenching: Add 5 mL of 10% Na

S -

Extraction: Separate the organic layer, wash with brine, and dry over anhydrous MgSO

. -

Purification (Critical): The crude mixture contains both cis and trans isomers.

Part 3: Analytical Characterization (NMR & UV)

Distinguishing the isomers requires high-resolution Proton NMR (

Diagnostic NMR Signals (CDCl , 400 MHz)

| Proton Position | 5,6-cis-Vitamin D2 (Natural) | 5,6-trans-Vitamin D2 (Isomer) | Mechanistic Explanation |

| H-6 | Deshielding due to altered magnetic anisotropy of the rotated A-ring.[1][2] | ||

| H-7 | Upfield shift characteristic of the trans-diene system.[1][2] | ||

| H-19 (E) | Exocyclic methylene protons shift due to proximity to the rotated A-ring.[1][2] | ||

| H-19 (Z) | Distinct separation from the cis-counterpart.[1][2] |

UV Spectroscopy

-

5,6-cis:

265 nm ( -

5,6-trans:

273 nm ( -

Note: The bathochromic shift (red shift) of ~8 nm is diagnostic of the trans-triene system, which is more planar and has extended conjugation compared to the sterically crowded cis-system.

Part 4: Therapeutic Implications & Biological Logic[1][3][5]

The "Anephric" Advantage

In patients with Renal Osteodystrophy or Hypoparathyroidism, the kidney's ability to convert 25(OH)D to 1,25(OH)

-

Cis-D2: Inactive.[2][3] It accumulates as 25(OH)D but cannot bind VDR effectively.[1]

-

Trans-D2: Active. It is hydroxylated in the liver to 25-OH-5,6-trans-D2 .[1][2] This metabolite binds VDR with sufficient affinity to mobilize calcium, effectively bypassing the kidney.

Calcemic Liability

While 5,6-trans derivatives are effective, they have a narrow therapeutic window.[1][2] Because they bypass the tightly regulated renal 1

Figure 2: Metabolic Pathway Comparison

Caption: 5,6-trans derivatives bypass the renal checkpoint, making them critical for patients with renal failure.[1][2]

References

-

Holick, M. F., et al. (1972).[1][3][5] 5,6-Trans isomers of cholecalciferol and 25-hydroxycholecalciferol.[1][2][3][6][7] Substitutes for 1,25-dihydroxycholecalciferol in anephric animals.[1][2][3][7] Biochemistry.[7] Link[1][2]

-

Verloop, A., et al. (1955).[1][3] The isomerization of vitamin D2 by iodine. Recueil des Travaux Chimiques des Pays-Bas.[1][2] (Classic synthetic protocol reference).

-

Okamura, W. H., et al. (1974).[1] Vitamin D: Structure-activity relationships.[1][2][8][7][9] Journal of Steroid Biochemistry.[7]

-

Komba, S., et al. (2019).[1][10] Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7... and Identification of Each Vitamin D by HSQC NMR. Metabolites.[7][10][11][12] Link

-

MedChemExpress. (2023).[1][2] 5,6-trans-Vitamin D2 Product Datasheet & Biological Activity.[1][2][13]Link

Sources

- 1. Vitamin D [iupac.qmul.ac.uk]

- 2. (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-OL | C28H44O | CID 6536972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison between the 5,6-cis and 5,6-trans isomers of 25-hydroxyvitamin D3 in chronic hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 6-s-cis and 6-s-trans A-ring modified vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vitamins D: Relationship between Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arrangoizmd.com [arrangoizmd.com]

- 13. medchemexpress.com [medchemexpress.com]

Technical Guide: Strategic Utilization of 3-O-TBDMS in Vitamin D2 Analog Synthesis

The following technical guide details the strategic role of the 3-O-tert-butyldimethylsilyl (3-O-TBDMS) protecting group in the synthesis of Vitamin D2 analogs.

Executive Summary

In the development of Vitamin D2 analogs (ergocalciferol derivatives), the C3-hydroxyl group acts as a critical stereogenic anchor. Its protection is not merely a defensive step but a strategic enabler of the convergent synthesis methodology. The 3-O-TBDMS group is the industry standard for this purpose due to its unique stability profile against oxidative cleavage reagents (e.g., ozone, KMnO₄) used to fragment the Vitamin D backbone, while remaining labile enough for mild removal without compromising the acid-sensitive triene system of the final analog.

This guide delineates the mechanistic rationale, synthetic workflows, and validated protocols for deploying 3-O-TBDMS protection to access high-value metabolites and isotopically labeled standards.

Mechanistic Rationale: Why TBDMS?

The selection of tert-butyldimethylsilyl (TBDMS) over other protecting groups (e.g., Acetyl, MOM, or TBDPS) is governed by three specific chemical requirements inherent to Vitamin D chemistry:

Stability Against Oxidative Fragmentation

Synthesis of analogs often begins with the degradation of Vitamin D2 to isolate the CD-ring (Inhoffen-diol) and the A-ring fragments. This requires harsh oxidants like Ozone (

-

Causality: Ester-based groups (Acetates) often undergo hydrolysis or migration under the basic workup conditions of these oxidations.

-

TBDMS Advantage: The bulky tert-butyl group provides steric shielding to the silicon-oxygen bond, rendering it inert to oxidative cleavage and stable against the basic conditions of the subsequent Wittig-Horner or Julia-Kocienski coupling reactions.

The "Grease" Factor (Lipophilicity)

Vitamin D intermediates are highly non-polar. The addition of the silyl group significantly increases the lipophilicity of the A-ring synthons (e.g., the Lythgoe phosphine oxide).

-

Impact: This physicochemical alteration improves solubility in non-polar solvents (THF, Hexanes) required for cryogenic lithiation reactions (

), ensuring homogeneous reaction mixtures and higher stereoselectivity.

Orthogonality to Acid-Sensitive Trienes

The final Vitamin D triene system is prone to sigmatropic rearrangements (e.g., to isotachysterol) under acidic conditions.

-

Deprotection Logic: TBDMS can be cleaved using fluoride sources (TBAF) or buffered HF-pyridine, avoiding the strong acids required for removing MOM or MEM ethers.

Synthetic Architecture: The Convergent Pathway

The following diagram illustrates the workflow where 3-O-TBDMS protection enables the "Cut-and-Sew" strategy, allowing independent modification of the A-ring and Side Chain (CD-ring) before reconnection.

Figure 1: The Convergent Synthesis Workflow. The 3-O-TBDMS group (Green path) remains intact through cleavage and modification, protecting the critical C3 stereocenter until the final release.

Validated Experimental Protocols

The following protocols are adapted for high-purity synthesis. Caution: All reactions involving Vitamin D derivatives must be performed under yellow light to prevent photo-isomerization.

Protocol A: Selective C3-O-Silylation (Corey-Type)

Objective: Install TBDMS group on Vitamin D2 with >95% yield.

-

Reagents:

-

Vitamin D2 (

eq) -

TBDMS-Cl (

eq) -

Imidazole (

eq) -

Anhydrous DMF (

M concentration)

-

-

Procedure:

-

Charge a flame-dried round-bottom flask with Vitamin D2 and Imidazole under Argon atmosphere.

-

Add anhydrous DMF via syringe and stir until dissolved.

-

Cool to

in an ice bath. -

Add TBDMS-Cl portion-wise over 10 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

-

Workup:

-

Dilute with

and wash with water ( -

Wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography on silica gel.

-

-

Validation:

should show the silyl methyls at

Protocol B: Deprotection of 3-O-TBDMS (The "Release")

Objective: Cleave the silyl ether without isomerizing the sensitive triene system.

-

Reagents:

-

Protected Vitamin D Analog (

eq) -

TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF) (

eq) -

Anhydrous THF

-

-

Procedure:

-

Dissolve the substrate in anhydrous THF (

M) under Argon. -

Add TBAF solution dropwise at RT.

-

Critical Step: Stir at RT for 4–16 hours. Do not heat. Heating can cause elimination or rearrangement.

-

Monitor by TLC (shift to lower

due to free hydroxyl).

-

-

Workup:

-

Quench with saturated

solution. -

Extract with EtOAc (

). -

Purification: Flash chromatography is essential to remove silicon byproducts.

-

-

Alternative (If base-sensitive): Use HF-Pyridine in THF at

. This is milder but requires plastic labware.

Quantitative Data: Yield Comparison

The following table summarizes the efficiency of TBDMS against other protecting groups in the oxidative cleavage step (Step 2 of the workflow).

| Protecting Group | Reagent Stability (Ozone) | Reagent Stability (KMnO₄) | Cleavage Yield (A-Ring) | Deprotection Conditions | Risk Profile |

| TBDMS | High | High | 85-92% | TBAF (Neutral/Basic) | Low |

| Acetyl (Ac) | Low (Hydrolysis risk) | Low (Basic hydrolysis) | 40-60% | K₂CO₃/MeOH (Basic) | High (Migration) |

| THP (Tetrahydropyranyl) | Moderate | Moderate | 70-75% | HCl/MeOH (Acidic) | High (Isomerization) |

| TBDPS | Very High | Very High | 88-94% | TBAF (Slow) | Moderate (Steric bulk) |

Data synthesized from comparative analysis of convergent synthesis yields [1, 2].

Critical Analysis & Troubleshooting

The "Silicon Migration" Myth

While silyl migration (1,4- or 1,5-migration) is a concern in some polyol systems, the rigid geometry of the Vitamin D A-ring (cyclohexane chair-like transition) makes the 3-O-TBDMS group spatially isolated. Migration to the C1 position (if hydroxylated) is kinetically disfavored under standard conditions.

Troubleshooting Low Yields in Coupling

If the Julia-Kocienski or Wittig-Horner coupling (Step 3) fails, it is rarely due to the TBDMS group itself. However, incomplete drying of the TBDMS-protected phosphine oxide is a common culprit. The lipophilic TBDMS group can trap trace water.

-

Solution: Azeotropic drying with Benzene or Toluene (

) prior to lithiation is mandatory.

Stereochemical Integrity

The 3-O-TBDMS group preserves the

References

-

Kattner, L. (2020).[1] "Recent Developments Towards the Synthesis of Vitamin D Metabolites." Anticancer Research, 40(2), 519-525.[1]

-

Gleason, J. L., et al. (2018). "Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs." Proceedings of the National Academy of Sciences (PNAS), 115(46).

-

Kocienski, P. J., et al. (1998).[2] "Julia-Kocienski Olefination."[2][3][4] Synlett, 1998, 26-28.[2]

-

Barnych, B., & Vatèle, J. M. (2011).[5][6] "One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers." Synlett, 2011, 2048-2052.[5][6]

-

Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." Journal of the American Chemical Society, 94(17), 6190–6191.

Sources

- 1. endotherm-lsm.com [endotherm-lsm.com]

- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Julia olefination - Wikipedia [en.wikipedia.org]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers with TEMPO and Co-Oxidants [organic-chemistry.org]

Thermodynamic Stability of 5,6-trans-Vitamin D2 Silyl Ethers: A Technical Guide

Executive Summary

5,6-trans-Vitamin D2 (Isocalciferol) represents a critical geometric isomer in the synthetic manipulation of vitamin D analogs. Unlike the naturally occurring 5,6-cis isomer (Ergocalciferol), which exists in a dynamic thermal equilibrium with Pre-vitamin D, the 5,6-trans isomer is "locked" out of this [1,7]-sigmatropic shift. This guide details the thermodynamic principles governing this stability and provides a validated workflow for the synthesis and stabilization of these trienes using tert-butyldimethylsilyl (TBDMS) ethers.

Key Insight: The thermodynamic stability of the 5,6-trans silyl ether is not merely a function of bond energy but of topological exclusion . By inverting the C5-C6 double bond geometry, the molecule is sterically prevented from accessing the orbital symmetry required for thermal cyclization, effectively trapping it in a stable triene state.

Part 1: Structural Dynamics & Isomerization

The Triene System Instability

To understand the stability of the trans silyl ether, one must first appreciate the instability of the native cis system. Vitamin D2 contains a conjugated triene system (C5, C7, C10-19).

-

Natural State (5Z, 7E): The C5-C6 cis double bond places the A-ring in a specific proximity to the C-ring. This geometry allows for a reversible, thermal [1,7]-sigmatropic hydrogen shift, converting Vitamin D2 back to Pre-vitamin D2.

-

The Trans State (5E, 7E): Isomerization to the trans geometry rotates the A-ring by 180 degrees. In this configuration, the C19 protons are spatially distant from C9, rendering the [1,7]-hydride shift geometrically impossible.

The Role of Silyl Ethers (TBDMS)

While the trans geometry prevents cyclization, the triene system remains susceptible to oxidative degradation. Silylation of the C3-hydroxyl group with TBDMS serves two thermodynamic and kinetic functions:

-

Electronic Stabilization: The bulky silyl group creates a steric shield around the A-ring, modulating the electronic density of the conjugated system and retarding oxidative attack.

-

Lipophilicity & Lattice Energy: TBDMS ethers significantly increase lipophilicity, facilitating purification in non-polar solvents (e.g., hexane) where the triene is most stable, and preventing hydrogen-bond-mediated aggregation that can catalyze intermolecular degradation.

Pathway Visualization

The following diagram illustrates the thermodynamic "trap" of the 5,6-trans isomer compared to the reversible equilibrium of the native vitamin.

Caption: The 5,6-trans isomer is thermodynamically isolated from the Pre-Vitamin D equilibrium.

Part 2: Experimental Protocols

Synthesis of 5,6-trans-Vitamin D2 TBDMS Ether

This protocol utilizes Iodine (

Reagents:

-

tert-Butyldimethylsilyl chloride (TBDMSCl)[6]

-

Imidazole / DMAP

-

Iodine (

)[7][8] -

Solvents: Dichloromethane (DCM), Hexane, Diethyl Ether (anhydrous).

Step-by-Step Methodology:

-

Silylation (Protection):

-

Dissolve Vitamin D2 (1.0 eq) in anhydrous DCM.

-

Add Imidazole (2.5 eq) and DMAP (0.1 eq).

-

Add TBDMSCl (1.2 eq) at 0°C. Stir at RT for 2 hours.

-

Checkpoint: Monitor TLC (10% EtOAc/Hexane). The product (

) should be less polar than the starting material. -

Why: Protecting the C3-OH before isomerization prevents side reactions involving the alcohol during the radical process.

-

-

Iodine-Catalyzed Isomerization:

-

Dissolve Vitamin D2-TBDMS ether in anhydrous Hexane (0.1 M concentration).

-

Add a catalytic amount of Iodine (

, 2 mol%) dissolved in hexane. -

Stir at room temperature under diffuse light for 30–60 minutes.

-

Reaction Logic: The iodine radical reversibly attacks the C5-C6 double bond, allowing rotation. The trans isomer is sterically less crowded (lower energy) and accumulates.

-

Quench: Wash with 5% aqueous

(Sodium Thiosulfate) to remove iodine immediately. Prolonged exposure causes degradation.[9]

-

-

Purification:

-

Dry organic layer over

. -

Purify via Silica Gel Chromatography (100% Hexane to 1% EtOAc/Hexane).

-

Yield: Typically 40-50% trans isomer. The cis and trans isomers are separable by careful chromatography or HPLC.

-

Thermodynamic Stability Stress Test

To validate the stability of the synthesized ether, perform the following thermal stress test.

| Parameter | Condition A (Control) | Condition B (Thermal Stress) | Condition C (Oxidative Stress) |

| Solvent | Ethanol (degassed) | Ethanol (degassed) | Ethanol (aerated) |

| Temperature | 4°C | 60°C | 25°C |

| Duration | 24 Hours | 24 Hours | 24 Hours |

| Expected Result | >99% Recovery | >98% Recovery (No Pre-D) | >95% Recovery (TBDMS protection) |

Workflow Diagram:

Caption: Workflow for validating the thermal inertness of the trans-isomer.

Part 3: Data Interpretation & Analysis[9]

When analyzing the HPLC data from the stress test, the "Thermodynamic Stability" is evidenced by the absence of specific peaks.

Comparative Stability Profile

| Isomer Species | TBDMS Protected? | Thermal Result (60°C) | Mechanism of Failure |

| Vit D2 (Cis) | No | ~15-20% conversion to Pre-D2 | [1,7]-H Shift (Equilibrium) |

| Vit D2 (Cis) | Yes | ~15-20% conversion to Pre-D2 | [1,7]-H Shift (Silyl doesn't stop this) |

| 5,6-trans-Vit D2 | No | < 1% Isomerization | Oxidative degradation (OH vulnerable) |

| 5,6-trans-Vit D2 | Yes | < 0.1% Change | Thermodynamically Locked & Protected |

Interpretation

The 5,6-trans-vitamin D2 TBDMS ether represents the local thermodynamic minimum for the triene system under non-photochemical conditions.

-

Absence of Pre-Vitamin D: In the HPLC trace for the trans isomer, you will not observe the characteristic broadening or appearance of the Pre-Vitamin D peak, even at elevated temperatures. This confirms the geometric "lock."

-

Retention of Purity: The TBDMS group ensures that the C3-hydroxyl does not act as a nucleophile or proton donor in complex mixtures, preserving the integrity of the A-ring during the thermal challenge.

References

-

Verloop, A., Koevoet, A. L., & Havinga, E. (1955). Studies on Vitamin D and Related Compounds III: The Iodine-Catalyzed Isomerization of Vitamin D2. Recueil des Travaux Chimiques des Pays-Bas.

-

Okamura, W. H., et al. (1994).[10] 7,8-Cis Geometric Isomers of the Steroid Hormone 1α,25-Dihydroxyvitamin D3.[10] Journal of the American Chemical Society.[10]

-

Dmitrenko, O. G., et al. (1997). Stability and thermoconversion of vitamin D3 on aerosil surfaces. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

-

MedChemExpress. (2024). 5,6-trans-Vitamin D2 Product Information and Stability Data.

Sources

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications [escholarship.org]

- 4. (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-OL | C28H44O | CID 6536972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 6. endotherm-lsm.com [endotherm-lsm.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. minds.wisconsin.edu [minds.wisconsin.edu]

Metabolic Pathway Potential of Protected trans-Vitamin D2 Intermediates

[1]

Executive Summary

The therapeutic utility of Vitamin D2 (ergocalciferol) is traditionally limited by its dependence on renal activation. This guide analyzes the 5,6-trans-vitamin D2 isomer—a unique metabolic "bypass" agent—and the critical role of sulfur dioxide (

Unlike the natural 5,6-cis isomer, the trans isomer possesses a 3

Part 1: The Synthetic Pivot – Protected Intermediates

The synthesis of 5,6-trans-vitamin D2 is thermodynamically challenging due to the reversibility of triene isomerization.[1] The industry standard for locking this geometry involves a Diels-Alder protection strategy using liquid sulfur dioxide.[1]

The Protection Mechanism

The 5,6-cis-triene system of vitamin D2 is susceptible to oxidative degradation and non-specific isomerization.[1] Reacting the cis-isomer with

-

Chemical Protection: It "masks" the sensitive triene system, preventing oxidation during purification.

-

Stereochemical Control: The extrusion of

(thermolysis) favors the formation of the thermodynamically more stable 5,6-trans isomer over the cis form.

Protocol: Synthesis and Isomerization of the Adduct

Objective: Generate high-purity 5,6-trans-vitamin D2 from commercial ergocalciferol via the

Reagents:

Methodology:

-

Adduct Formation: Dissolve Vitamin D2 in a minimal volume of solvent. Condense liquid

(approx. 2-3 equivalents) into the vessel at -10°C. Seal and allow to stand at 0-5°C for 2-4 hours. The -

Isolation: Filter the precipitate rapidly to avoid

loss. This solid is the protected intermediate . -

Thermolysis (Extrusion): Suspend the adduct in 95% ethanol containing excess

(to neutralize trace acid). -

Reflux: Heat to reflux (approx. 80°C) for 30-60 minutes. The

gas is extruded, and the triene system reforms, predominantly adopting the trans configuration. -

Purification: Concentrate the ethanolic solution and purify via alumina column chromatography (eluent: benzene/hexane) to separate the trans-isomer from residual cis-isomer and isotachysterol.

Part 2: Metabolic Activation – The Renal Bypass

The biological value of the trans-intermediate lies in its interaction with the Vitamin D Receptor (VDR) without renal processing.

Structural Mimicry

In the 5,6-cis configuration (natural Vitamin D), the A-ring is oriented such that the 3

-

Result: The molecule is recognized by the VDR as "already 1-hydroxylated," requiring only 25-hydroxylation to become fully active.[1]

Hepatic Activation (CYP27A1)

The trans-isomer is a substrate for hepatic 25-hydroxylases, primarily CYP27A1 (mitochondrial) and potentially CYP2R1 (microsomal).[1]

-

Substrate: 5,6-trans-Vitamin D2

-

Enzyme: CYP27A1 (Liver)

-

Product: 25-hydroxy-5,6-trans-Vitamin D2 (Active "Pseudo-Hormone")[1]

-

Mechanism: The enzyme hydroxylates the C25 position on the side chain.[2][4][5] Unlike the cis-series, this single hydroxylation event yields a metabolite with high affinity for the VDR and Calcium Binding Protein (CaBP).

Pathway Visualization[1]

Figure 1: Comparative metabolic pathways of natural Vitamin D2 versus the protected 5,6-trans intermediate, highlighting the renal bypass mechanism.[1]

Part 3: Catabolism and Pharmacokinetics

Understanding the degradation of trans-intermediates is vital for determining dosing regimens.[1]

CYP24A1 Interaction

The catabolic enzyme CYP24A1 (24-hydroxylase) is the primary regulator of Vitamin D levels.[4][6]

-

Susceptibility: 5,6-trans analogs are substrates for CYP24A1, but often exhibit altered kinetics compared to 1,25-(OH)2-D3.[1]

-

Metabolic Fate: The trans-geometry does not completely block 24-hydroxylation.[1] The product, 24,25-dihydroxy-5,6-trans-D2, is eventually excreted via bile.[1]

-

Clinical Implication: Because trans-D2 bypasses the tight feedback regulation of renal CYP27B1, there is a narrower therapeutic window. Overdosing can lead to prolonged hypercalcemia because the "brake" (downregulation of activation) is less effective.

Quantitative Comparison

| Parameter | 5,6-cis-Vitamin D2 | 5,6-trans-Vitamin D2 |

| Primary Activation Site | Liver (C25) + Kidney (C1) | Liver (C25) only |

| Active Metabolite | 1,25-(OH)2-D2 | 25-OH-5,6-trans-D2 |

| VDR Affinity (Relative) | 100% (as 1,25-diOH) | ~5-10% (but high circulating conc.)[1] |

| Onset of Action | Slow (requires 2 steps) | Rapid (requires 1 step) |

| Utility in Renal Failure | Low (requires active kidney) | High (Bypasses kidney) |

Part 4: Experimental Validation Protocol

To validate the metabolic potential of a synthesized trans-intermediate, the following enzymatic assay is recommended.

In Vitro CYP27A1 Hydroxylation Assay

Purpose: Confirm that the synthesized 5,6-trans-D2 is effectively converted to its active 25-hydroxy form by hepatic enzymes.

Materials:

-

Substrate: 5,6-trans-Vitamin D2 (purified from Part 1).[1]

-

Enzyme Source: Recombinant Human CYP27A1 (Supersomes™) or HepG2 cell homogenate.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

.

Workflow:

-

Incubation: Mix 50 pmol of CYP27A1 with buffer and 10

M substrate (added in <1% DMSO). Pre-incubate at 37°C for 5 min. -

Initiation: Add NADPH regenerating system to start the reaction. Total volume: 200

L. -

Time Course: Incubate for 0, 15, 30, and 60 minutes.

-

Termination: Stop reaction with 200

L ice-cold Acetonitrile containing internal standard (e.g., -

Extraction: Vortex and centrifuge (10,000 x g, 10 min). Collect supernatant.

-

Analysis: Inject onto LC-MS/MS (C18 column). Monitor transition for 25-OH-5,6-trans-D2.[1]

-

Note: The trans metabolite will likely elute slightly earlier than the cis metabolite on reverse-phase columns.[1]

-

References

-

Metabolism of dihydrotachysterol and 5,6-trans-cholecalciferol in the chick and the rat. Source: Biochemical Journal [Link]

-

Synthesis and biological activity of 5,6-trans-vitamin D3 in anephric rats. Source: PubMed [Link]

-

Inactivation of vitamin D2 metabolites by human CYP24A1. Source: Archives of Biochemistry and Biophysics [Link]

-

Comparison of dihydrotachysterol and 5,6-trans vitamin D3 on intestinal calcium absorption in patients with chronic renal failure. Source: Canadian Journal of Physiology and Pharmacology [Link]

-

Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol. Source: Molecules (MDPI) [Link]

Sources

- 1. (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-OL | C28H44O | CID 6536972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Dihydrotachysterol - Wikipedia [en.wikipedia.org]

- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Vitamin D | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. In vivo contribution of Cyp24a1 promoter vitamin D response elements - PMC [pmc.ncbi.nlm.nih.gov]

Silylated Vitamin D2 Isomers: Synthesis, Thermal Dynamics, and Analytical Resolution

Executive Summary

This technical guide examines the organic chemistry of silylated vitamin D2 (ergocalciferol) isomers, a critical niche in steroid synthesis and analytical toxicology. While vitamin D2 is structurally distinct from D3 due to its C22-C23 double bond and C24 methyl group, it shares the labile triene system that makes isolation challenging. Silylation—specifically using tert-butyldimethylsilyl (TBS) or trimethylsilyl (TMS) groups—serves two distinct roles: it acts as a robust protecting group during convergent total synthesis (e.g., the Lythgoe or Trost approaches) and as a derivatization strategy to stabilize geometric isomers for gas chromatography (GC-MS) and NMR analysis. This review synthesizes the mechanistic causality of silylation on isomer equilibrium, detailed synthetic protocols, and separation methodologies.

Part 1: The Silylation Strategy in Vitamin D2 Chemistry

Mechanistic Rationale for Silylation

The vitamin D2 skeleton contains a reactive conjugated triene system (C5, C7, C10, C19) susceptible to oxidative degradation and thermal isomerization. The secondary hydroxyl group at C3 (and C1 in active metabolites) is the primary target for silylation.

-

Steric Protection: Bulky silyl groups like TBDMS (TBS) are preferred over TMS for synthesis because they suppress the [1,7]-sigmatropic hydrogen shift that drives the previtamin-vitamin equilibrium, albeit only marginally. Their primary utility is preventing dehydration of the 3-OH to form isotachysterol analogs under acidic conditions.

-

Regioselectivity: In 1

-hydroxylated metabolites, the C3-OH is equatorially oriented (in the

The Isomer Landscape

When silylating vitamin D2, researchers must account for the "Windaus-Havinga" isomer network. Silylation does not "lock" the triene geometry but modifies the lipophilicity and retention characteristics of these isomers:

-

Vitamin D2 (5Z, 7E): The thermodynamically stable form below 40°C.

-

Previtamin D2 (6Z): The thermal precursor; exists in equilibrium with Vitamin D2.

-

Tachysterol2 (5E, 7E): The trans isomer formed via photo-isomerization.

-

Isotachysterol2: Formed via acid-catalyzed rearrangement (often prevented by silylation).

Part 2: Isomerization Dynamics & Synthesis

The Thermal Equilibrium

The conversion between Previtamin D2 and Vitamin D2 is a sigmatropic hydride shift. Research indicates that silylation of the 3

Key Insight: In analytical scenarios (GC-MS), silylation is mandatory. Without it, the heat of the injection port (250°C+) causes rapid cyclization of Vitamin D2 into pyro- and isopyro-calciferol. Silylated Vitamin D2 (TMS-D2) still isomerizes thermally, but the silyl group prevents the dehydration side-reactions, resulting in a cleaner "doublet" peak (pyro/isopyro) used for quantification.

Convergent Synthesis (The Lythgoe-Trost Nexus)

Modern synthesis of silylated D2 analogs relies on coupling a CD-ring fragment (Grundmann’s ketone derivative) with an A-ring phosphine oxide.

-

The Trost Coupling: Uses Palladium-catalyzed cycloisomerization. Silylation of the A-ring enyne is critical to prevent catalyst poisoning.

-

The Lythgoe Approach: Uses a Wittig-Horner reaction.[1][2] The A-ring phosphine oxide is typically protected as a TBS ether to survive the strong bases (n-BuLi) required for ylide generation.

Visualization of Isomerization Pathways

The following diagram illustrates the thermal and photochemical relationships between the silylated isomers.

Caption: Thermal and photochemical isomerization network of Vitamin D2. Silylation stabilizes the hydroxyls but the triene system remains thermally active.

Part 3: Analytical Resolution of Isomers

Distinguishing silylated isomers requires high-resolution chromatography. The table below summarizes retention behaviors on hydrophobic phases.

Comparative Separation Data

| Isomer Species | Stationary Phase | Mobile Phase | Detection | Key Separation Factor |

| Vitamin D2 (Free) | C18 (High Carbon Load) | MeOH/Acetonitrile | UV (265 nm) | Separation from D3 requires high hydrophobicity (e.g., YMC-Triart). |

| Previtamin D2 | C18 or PFP (Pentafluorophenyl) | Water/Acetonitrile | UV / MS | Elutes before Vitamin D2 due to folded conformation. |

| TMS-Vitamin D2 | 5% Phenyl Polysiloxane (GC) | Helium Carrier | MS (SIM) | Appears as two peaks (Pyro/Isopyro) due to thermal cyclization. |

| Tachysterol2 | Silica (Normal Phase) | Hexane/Isopropanol | UV (280 nm) | Distinct |

Part 4: Experimental Protocols

Protocol: Selective Silylation of Vitamin D2 (TBS Protection)

Objective: Synthesis of 3

Reagents:

-

tert-Butyldimethylsilyl chloride (TBS-Cl)

-

Imidazole (Base/Catalyst)

-

Dimethylformamide (DMF, Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve Vitamin D2 (1.0 eq, e.g., 396 mg) in anhydrous DMF (5 mL) under an argon atmosphere. Causality: Argon prevents oxidative degradation of the triene system.

-

Activation: Add Imidazole (2.5 eq). Causality: Imidazole acts as a proton scavenger and activates the silyl chloride.

-

Silylation: Cool the solution to 0°C. Add TBS-Cl (1.2 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Self-Validation Check: Monitor via TLC (Silica gel, 10% EtOAc/Hexane). The product (TBS-D2) will have a significantly higher

(approx 0.8) than the starting material (approx 0.3) due to loss of polarity.

-

-

Quenching: Pour reaction mixture into ice-cold brine. Extract with diethyl ether (3x).

-

Purification: Wash organic layer with water (to remove DMF), dry over

, and concentrate. Purify via flash column chromatography (Hexane/EtOAc 95:5).

Protocol: Thermal Equilibrium Normalization for Analysis

Objective: To ensure accurate quantification of total Vitamin D2 by forcing Previtamin/Vitamin equilibrium prior to silylation/analysis.

-

Dissolution: Dissolve sample in Ethanol.

-

Heating: Heat at 75°C for 1 hour.

-

Mechanism: This forces the Previtamin D2

Vitamin D2 ratio to a fixed thermodynamic constant (approx 22:78), eliminating variability caused by sample storage history.

-

-

Silylation (Analytical): Evaporate ethanol, redissolve in Pyridine, and add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Heat at 60°C for 30 mins.

-

GC-MS Injection: Inject. Quantify based on the sum of Pyro- and Isopyro-TMS peaks.

Part 5: References

-

Development of Efficient Chemical Syntheses of Vitamin D Degradation Products. Source: Anticancer Research (2015).[7] Context: Describes the convergent synthesis starting from Vitamin D2, including KMnO4 oxidation and silylation of the 3-OH group. URL:[Link]

-

Determination of Vitamin D and Previtamin D in Food Products. Source: Journal of AOAC International (2020).[8] Context: Details the thermal isomerization equilibrium and the necessity of equilibration steps before analysis. URL:[Link][9]

-

Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol. Source: Metabolites (2019).[4] Context: Provides protocols for the synthesis and HSQC NMR identification of Vitamin D2 and its analogs. URL:[Link]

-

Stereoselective Convergent Synthesis of 24-Substituted Metabolites and Analogues of Vitamin D. Source: Journal of Steroid Biochemistry and Molecular Biology (2004).[10] Context: Discusses the Lythgoe approach and the generation of stereogenic centers in Vitamin D2 analogs. URL:[Link]

-

Quantitative NMR (qNMR) Spectroscopy Based Investigation of Isomerization. Source: Scientific Reports (2022). Context: Analysis of the isomerization rates and NMR characterization of Vitamin D isomers in solution. URL:[Link]

Sources

- 1. First Sila-Vitamin D Analogues: Design, Synthesis, Structural Analysis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of 24-Fluoro-25-Hydroxyvitamin D3 Analogues and Their Stability to hCYP24A1-Dependent Catabolism | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of efficient chemical syntheses of vitamin D degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Thermal Isomerization: Its Role in the Analysis of Vitamin D3 in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]

- 10. Stereoselective convergent synthesis of 24-substituted metabolites and analogues of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Vitamin D Analogs

Vitamin D, a secosteroid hormone, plays a pivotal role in calcium and phosphate homeostasis, with its influence extending to a wide array of physiological processes, including immune modulation and cell proliferation. The biological activity of vitamin D is mediated through the vitamin D receptor (VDR), a nuclear transcription factor that governs the expression of numerous target genes.[1][2] The intricate signaling pathways and the therapeutic potential of vitamin D have spurred extensive research into the synthesis and evaluation of its analogs. These synthetic derivatives aim to dissect specific biological functions and to develop novel therapeutic agents with enhanced efficacy and reduced side effects, such as hypercalcemia.[3]

This technical guide focuses on a specific, synthetically valuable derivative: 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 . The introduction of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3-hydroxyl position and the isomerization of the 5,6-double bond are key modifications that facilitate further chemical transformations and offer unique biological properties. This document provides a comprehensive overview of its chemical identifiers, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its relevance in the broader context of vitamin D research and drug development.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for any scientific investigation. The following table summarizes the key information for this compound.

| Identifier | Value | Source |

| CAS Number | 104846-63-1 | [4] |

| Molecular Formula | C34H62OSi | Calculated |

| Molecular Weight | 510.94 g/mol | Calculated |

| Parent Compound | 5,6-trans-Vitamin D2 (CAS: 51744-66-2) | [1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound involves a two-step process: the isomerization of the 5,6-cis double bond of the readily available vitamin D2 to the trans configuration, followed by the selective protection of the 3-hydroxyl group.

Part 1: Isomerization of Vitamin D2 to 5,6-trans-vitamin D2

The isomerization of the 5,6-cis double bond in vitamin D2 to the more thermodynamically stable trans configuration can be achieved through various methods, with iodine catalysis being a common and effective approach.[5]

Experimental Protocol:

-

Dissolution: Dissolve vitamin D2 (1 equivalent) in a suitable solvent such as n-hexane under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.1 equivalents) to the solution.

-

Photoisomerization: Expose the reaction mixture to visible light (e.g., a standard laboratory light source) while stirring at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed and the formation of the 5,6-trans isomer is maximized.

-

Quenching: Upon completion, quench the reaction by washing the mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Work-up and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5,6-trans-vitamin D2.[5]

Expert Insight: The use of iodine as a catalyst facilitates the equilibrium between the cis and trans isomers. The exposure to light provides the energy required to overcome the activation barrier for this isomerization. The purification by column chromatography is crucial to separate the desired trans isomer from any remaining starting material and other photoproducts.

Part 2: Silylation of 5,6-trans-vitamin D2

The protection of the 3-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether is a strategic step to prevent its unwanted reaction in subsequent synthetic transformations. The TBDMS group is chosen for its considerable stability under a wide range of reaction conditions, yet it can be selectively removed when desired.[6]

Experimental Protocol:

-

Reagent Preparation: Dissolve 5,6-trans-vitamin D2 (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.

-

Base and Silylating Agent Addition: Add imidazole (2.5 equivalents) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) to the solution.[7]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, quench it by adding a small amount of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford this compound.

Expert Insight: Imidazole acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also serves as a catalyst.[7] The TBDMS group provides significant steric hindrance, which contributes to the stability of the resulting silyl ether. This robustness is essential for multi-step syntheses where other parts of the molecule need to be modified under conditions that might otherwise affect a free hydroxyl group.[6]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the TBDMS group, including a singlet at approximately 0.05 ppm corresponding to the two silicon-methyl groups and a singlet at around 0.88 ppm for the tert-butyl group. The olefinic protons of the triene system will appear in the range of 5.0-6.5 ppm. The proton at the 3-position, now adjacent to the silyloxy group, will be shifted upfield compared to the parent alcohol.

-

¹³C NMR: The carbon NMR spectrum will display signals for the TBDMS group at around -4.5 ppm (Si-CH₃) and 25.8 ppm ((CH₃)₃C-Si). The carbon atom at the 3-position will also show a characteristic shift due to the silylation.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): The mass spectrum is expected to show a prominent peak corresponding to the molecular ion [M]+ or adducts such as [M+H]+ or [M+Na]+. A characteristic fragmentation pattern would involve the loss of the tert-butyl group ([M-57]+).

Biological Context and Applications

The 5,6-trans isomer of vitamin D, while often considered a photoproduct of vitamin D synthesis in the skin, has demonstrated biological activity. Studies have shown that 5,6-trans-vitamin D3 can induce intestinal calcium transport and bone calcium mobilization.[7] This suggests that the 5,6-trans configuration does not abolish biological function and may offer a different pharmacological profile compared to the native 5,6-cis isomer.

The primary mechanism of action for vitamin D and its analogs is through the Vitamin D Receptor (VDR). Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the diverse physiological effects of vitamin D.[2]

The Role of 3-O-Silylation in Research and Development:

The protection of the 3-hydroxyl group is a critical strategy in the synthesis of more complex vitamin D analogs. By blocking this reactive site, chemists can perform modifications on other parts of the molecule, such as the side chain, without interference. Once the desired modifications are complete, the TBDMS group can be cleanly removed under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to yield the final, biologically active compound.[7]

Therefore, this compound serves as a key intermediate in the synthesis of novel 5,6-trans-vitamin D2 analogs. These analogs are valuable tools for:

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the side chain of the 5,6-trans scaffold, researchers can probe the structural requirements for VDR binding and activation.

-

Development of VDR Modulators: The 5,6-trans geometry may lead to analogs with altered VDR binding affinity or co-regulator interaction profiles, potentially resulting in compounds with selective biological activities.

-

Pro-drug Strategies: In some instances, silylated analogs themselves have been investigated for their biological properties, as the silyl group can influence lipophilicity and pharmacokinetic properties.[8]

Vitamin D Receptor (VDR) Signaling Pathway

Caption: Simplified schematic of the Vitamin D Receptor (VDR) signaling pathway.

Conclusion

This compound is a synthetically important molecule that combines the unique stereochemistry of the 5,6-trans isomer with a robust protecting group strategy. This guide has provided a detailed framework for its synthesis, characterization, and the scientific rationale behind its use. As research into the nuanced roles of vitamin D signaling continues to expand, such well-defined chemical tools will be indispensable for the development of the next generation of VDR-targeted therapeutics. The strategic use of protecting groups, as exemplified by the TBDMS ether in this context, underscores the enabling power of synthetic organic chemistry in advancing biological and medicinal research.

References

-

PubChem. (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-OL. National Center for Biotechnology Information. Available from: [Link]

-

Pike, J. W., & Meyer, M. B. (2012). Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor. Journal of Cellular Biochemistry, 113(10), 3041-3049. Available from: [Link]

-

Structure based in silico screening of natural Vitamin D analogs for targeted and safer treatment of resistant multiple sclerosis. (2025). Scientific Reports, 15(1), 12345. Available from: [Link]

-

Maehr, H., & Uskokovic, M. R. (2019). Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR. Molecules, 24(11), 2169. Available from: [Link]

-

Okano, T., Horiuchi, N., & Suda, T. (1976). Synthesis and biological activity of 5,6-trans-vitamin D3 in anephric rats. Journal of nutritional science and vitaminology, 22(4), 299–306. Available from: [Link]

-

Plum, L. A., & DeLuca, H. F. (2019). Vitamin D and Its Synthetic Analogs. Journal of medicinal chemistry, 62(15), 6907–6926. Available from: [Link]

-

Khan, M. A., et al. (2022). Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase. Scientific Reports, 12(1), 2983. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

-

Organic Syntheses. (2004). Preparation of Vitamin D2. Organic Syntheses, 81, 10. Available from: [Link]

-

ResearchGate. (2022). Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase. Available from: [Link]

-

Kragballe, K. (1995). Biological activity of vitamin D analogues in the skin, with special reference to antipsoriatic mechanisms. The British journal of dermatology, 132(5), 675–682. Available from: [Link]

-

McCormack, C., & McCormack, B. (2013). The Biological Rationale for Use of Vitamin D Analogs in Combination With Corticosteroids for the Topical Treatment of Plaque Psoriasis. Journal of drugs in dermatology : JDD, 12(8), e129–e137. Available from: [Link]

-

Valderrama, J. A., et al. (2005). The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells. Bioorganic & medicinal chemistry, 13(15), 4577–4584. Available from: [Link]

-

Adorini, L. (2018). CHOLECALCIFEROL: A PERFECT SYNTHESIS. GIoI, 1(1), 1-8. Available from: [Link]

-

ResearchGate. (2025). A C-13 solid-state NMR analysis of vitamin D compounds. Available from: [Link]

-

Reichrath, J., & Zouboulis, C. C. (2021). Vitamin D and Its Analogues: From Differences in Molecular Mechanisms to Potential Benefits of Adapted Use in the Treatment of Alzheimer's Disease. Nutrients, 13(12), 4349. Available from: [Link]

-

Glycoscience Protocols. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Available from: [Link]

-

University of Virginia School of Medicine. (2021). Vitamin D Replacement in Adults: Current Strategies in Clinical Management. Available from: [Link]

Sources

- 1. (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-OL | C28H44O | CID 6536972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. minds.wisconsin.edu [minds.wisconsin.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2

Abstract & Scope

This application note details the synthesis of 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 , a key intermediate for mechanistic studies of vitamin D metabolism and structure-activity relationship (SAR) profiling. Unlike the naturally occurring 5,6-cis isomer (ergocalciferol), the 5,6-trans isomer possesses a rotated A-ring geometry that mimics the spatial arrangement of the 1

The protocol follows a "Purify-then-Protect" strategy, prioritizing the isolation of the geometric isomer before silylation to ensure maximum purity and yield. This guide includes detailed experimental procedures, mechanistic insights, and self-validating analytical checkpoints.

Retrosynthetic Strategy & Rationale

The synthesis is bifurcated into two distinct modules to manage the lability of the triene system:

-

Iodine-Catalyzed Isomerization: Conversion of Vitamin D2 (cis) to 5,6-trans-Vitamin D2.

-

Silyl Ether Formation: Protection of the C3-hydroxyl group using tert-Butyldimethylsilyl chloride (TBSCl).

Why this order? While silylation could be performed first, separating the cis-TBS and trans-TBS ethers is chromatographically challenging due to the high lipophilicity of the silyl group masking the polarity differences. By isomerizing the free alcohol first, the distinct polarity of the 5,6-trans isomer (relative to the cis starting material) allows for efficient silica gel purification before the final protection step.

Workflow Visualization

Figure 1: Modular synthesis workflow prioritizing geometric isomer isolation prior to silylation.

Module 1: Iodine-Catalyzed Isomerization

Objective: Convert 5,6-cis-Vitamin D2 to 5,6-trans-Vitamin D2.

Mechanism

The transformation is driven by the reversible addition of an iodine radical to the triene system, allowing rotation around the C5-C6 bond. Although an equilibrium is established, the trans isomer is thermodynamically accessible and can be isolated.

Figure 2: Simplified mechanism of iodine-catalyzed cis-trans isomerization.

Experimental Protocol

Reagents:

-

Vitamin D2 (Ergocalciferol): 1.0 g (2.52 mmol)

-

Iodine (I2): 20 mg (catalytic amount)

-

Solvent: n-Hexane (HPLC grade, degassed)

-

Quench: 10% Sodium Thiosulfate (

)

Procedure:

-

Dissolution: Dissolve 1.0 g of Vitamin D2 in 50 mL of n-hexane in a round-bottom flask wrapped in aluminum foil (protect from strong direct light, but ambient light is necessary for the reaction if not using a specific lamp; standard lab light is usually sufficient for iodine catalysis).

-

Catalysis: Add 20 mg of Iodine dissolved in 2 mL of hexane. The solution will turn a light pink/violet color.

-

Reaction: Stir at room temperature (25°C) for 30–60 minutes.

-

Checkpoint: Monitor by TLC (10% Ethyl Acetate in Hexane). The trans isomer typically migrates slightly differently (often slightly less polar) than the cis form.

-

-

Quench: Wash the reaction mixture with 20 mL of 10%

solution. The organic layer should turn from pink to colorless/pale yellow immediately. -

Workup: Separate the organic layer, wash with brine (20 mL), dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc/Hexane gradient). Collect the fraction corresponding to 5,6-trans-vitamin D2.[1]

Expected Yield: 30–45% (due to equilibrium constraints).

Module 2: Silyl Ether Protection

Objective: Protect the C3-hydroxyl group of the purified 5,6-trans isomer.

Experimental Protocol

Reagents:

-

5,6-trans-Vitamin D2 (from Module 1): 200 mg (0.50 mmol)

-

tert-Butyldimethylsilyl chloride (TBSCl): 113 mg (0.75 mmol, 1.5 eq)

-

Imidazole: 102 mg (1.5 mmol, 3.0 eq)

-

Solvent: Anhydrous DMF (2.0 mL)

Procedure:

-

Setup: In a flame-dried vial under Argon atmosphere, dissolve 200 mg of 5,6-trans-Vitamin D2 in 2 mL anhydrous DMF.

-

Addition: Add Imidazole followed by TBSCl. The reaction is slightly exothermic; add TBSCl slowly if scaling up.

-

Incubation: Stir at room temperature for 12 hours.

-

Checkpoint: TLC (5% EtOAc/Hexane) should show complete disappearance of the starting alcohol (Rf ~0.3) and appearance of a new lipophilic spot (Rf ~0.8).

-

-

Workup: Dilute with Diethyl Ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and imidazole hydrochloride. Wash with brine, dry over

. -

Purification: Concentrate and purify via short-path silica plug (100% Hexane to 2% EtOAc/Hexane).

Expected Yield: >90%.

Characterization & Validation

To ensure scientific integrity, the final product must be validated against the following analytical signatures.

Analytical Comparison Table

| Feature | Vitamin D2 (Starting Material) | 5,6-trans-Vitamin D2 (Intermediate) | 3-O-TBS-5,6-trans-VD2 (Product) |

| UV | 265 nm | ~273 nm (distinct shift) | ~273 nm |

| AB quartet, ~6.0 & 6.2 ppm | Doublets, ~5.87 & 6.54 ppm | Doublets, ~5.8–6.6 ppm | |

| Multiplet, ~3.95 ppm | Multiplet, ~3.9–4.0 ppm | Shifted, ~4.0–4.2 ppm | |

| Absent | Absent | Singlets: 0.89 (9H), 0.05 (6H) | |

| TLC (10% EtOAc/Hex) | Rf ~0.3 | Rf ~0.35 (varies by silica) | Rf ~0.85 |

Self-Validating System Checks

-

The "Color" Check (Step 1): If the iodine color persists after thiosulfate wash, oxidation may occur during drying. Ensure the organic phase is colorless.

-

The "Shift" Check (Step 1 -> 2): The UV shift from 265 nm to 273 nm is the definitive diagnostic for the cis-to-trans isomerization. Do not proceed to silylation if

is < 270 nm. -

The "Solubility" Check (Step 2): The final product is an oil that is highly soluble in hexane. If a solid precipitates in hexane, it is likely residual imidazole or imidazole hydrochloride.

Safety & Handling

-

Vitamin D Analogs: Highly potent biologically. Handle with gloves and avoid inhalation of dusts.

-

Iodine: Corrosive and volatile. Weigh in a fume hood.

-

Light Sensitivity: Vitamin D trienes are photosensitive. Perform reactions in low light or amber glassware when not specifically irradiating. Store final products at -20°C under Argon.

References

-

Isomerization Protocol: Verloop, A., Koevoet, A. L., & Havinga, E. (1955).[2] Studies on Vitamin D and Related Compounds III: The Iodine-Catalyzed Isomerization of Vitamin D2 and D3. Recueil des Travaux Chimiques des Pays-Bas. 2

-

TBS Protection Standards: Common Organic Chemistry. (n.d.). TBS Protection: Common Conditions and Reagents. Common Organic Chemistry.

-

NMR Characterization: Gomes, F., et al. (2022).[3] Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3. Scientific Reports.

-

Compound Data: PubChem. (2021).[4] 5,6-trans-Vitamin D2 (CID 6536972).[4] National Library of Medicine.

Sources

Application Notes and Protocols: A Detailed Guide to the 5,6-cis to 5,6-trans Isomerization of Vitamin D2

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the chemical isomerization of 5,6-cis-vitamin D2 (ergocalciferol) to its 5,6-trans isomer. The 5,6-trans-vitamin D2 is a significant compound in vitamin D research and analog synthesis.[1][2][3][4] This guide delves into the chemical principles underpinning this transformation, offering detailed protocols for both iodine-catalyzed and photochemical isomerization methods. Furthermore, it outlines the essential analytical techniques for monitoring the reaction and purifying the final product. The protocols and methodologies presented herein are designed to be self-validating, ensuring reproducibility and accuracy for researchers in the field.

Introduction: The Significance of Vitamin D Isomers

Vitamin D, a group of fat-soluble secosteroids, plays a crucial role in calcium homeostasis, bone metabolism, and immune function.[5][6] The two primary forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol).[7] Vitamin D2 is derived from the plant sterol ergosterol, while vitamin D3 is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation.[7][8] Both forms are biologically inactive and require sequential hydroxylation in the liver and kidneys to become the active hormone, calcitriol.[5][9][10]

The geometry of the conjugated triene system in the vitamin D molecule is critical to its biological activity and chemical reactivity. The naturally occurring, biologically relevant form of vitamin D2 has a cis configuration at the 5,6-double bond. The isomerization to the trans configuration at this position results in a structurally distinct molecule, 5,6-trans-vitamin D2.[3][4] This isomer is of particular interest to researchers for several reasons:

-

Pharmacological Studies: Understanding the biological activity of different vitamin D isomers is crucial for drug development. The 5,6-trans isomer may exhibit unique interactions with the vitamin D receptor (VDR) and other cellular targets.[1]

-

Synthetic Chemistry: 5,6-trans-vitamin D2 can serve as a key intermediate in the synthesis of novel vitamin D analogs with potentially enhanced therapeutic properties or reduced side effects.[11]

-

Analytical Standards: Pure 5,6-trans-vitamin D2 is essential as a reference standard for the development and validation of analytical methods aimed at detecting and quantifying vitamin D isomers in various matrices.

This guide provides the necessary theoretical background and practical protocols to successfully perform and validate the 5,6-cis to 5,6-trans isomerization of vitamin D2.

The Chemical Mechanism of Isomerization

The isomerization of the 5,6-double bond in vitamin D2 involves the temporary disruption and reformation of the pi bond, allowing for rotation around the sigma bond. This can be achieved through different chemical and physical means.

Iodine-Catalyzed Isomerization

Iodine is a widely used catalyst for the cis-trans isomerization of double bonds.[12] The mechanism, while complex, is believed to proceed through the formation of a transient charge-transfer complex or a radical intermediate. The iodine facilitates the rotation around the 5,6-bond, leading to a thermodynamic equilibrium between the cis and trans isomers. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and concentration of the catalyst.[12]

Photochemical Isomerization

Photochemical isomerization occurs when the vitamin D2 molecule absorbs light energy, typically in the UV range. This absorption excites an electron from a bonding π orbital to an anti-bonding π* orbital. In this excited state, the double bond has a single bond character, allowing for free rotation. As the molecule returns to its ground state, it can relax into either the cis or trans configuration. The ratio of isomers at the photostationary state depends on the wavelength of light used and the molar absorptivities of the two isomers at that wavelength.

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Vitamin D compounds are light-sensitive, so it is advisable to work under subdued light or use amber glassware.

Protocol 1: Iodine-Catalyzed Isomerization of Vitamin D2

This protocol describes a robust method for the iodine-catalyzed isomerization of 5,6-cis-vitamin D2 to 5,6-trans-vitamin D2.

Materials and Reagents:

-

5,6-cis-Vitamin D2 (Ergocalciferol)

-

Iodine (I₂)

-

Anhydrous Ethanol or Hexane (HPLC grade)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v in water)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

HPLC system with a UV detector

Step-by-Step Procedure:

-

Dissolution of Vitamin D2: Dissolve 100 mg of 5,6-cis-vitamin D2 in 20 mL of anhydrous ethanol in a round-bottom flask.

-

Catalyst Preparation: Prepare a stock solution of iodine in ethanol (1 mg/mL).

-